Almarl, also known as Arotinolol, is a pharmaceutical compound classified as a mixed alpha/beta blocker. It is primarily used in the treatment of hypertension and essential tremor. Arotinolol was first introduced by Sumitomo Chemical and has been studied for its pharmacological properties, particularly its ability to block both alpha and beta adrenergic receptors. The recommended dosage for effective treatment typically ranges from 10 to 30 milligrams per day .
Arotinolol is categorized under the adrenergic agents class, specifically as a beta-adrenergic antagonist. Its chemical structure includes a thiophene ring, which is characteristic of thiophene carboxamides. The compound's molecular formula is , with a molecular weight of approximately 371.53 grams per mole .
The synthesis of Arotinolol involves several key methods, typically focusing on the construction of its thiophene core and subsequent functionalization. The synthesis can be summarized in the following steps:
Technical details regarding specific reagents and conditions can vary based on the synthetic route adopted in laboratory settings .
Arotinolol's molecular structure features a complex arrangement that includes multiple functional groups:
The stereochemistry of Arotinolol is racemic, meaning it exists as a mixture of enantiomers without defined stereocenters .
Arotinolol undergoes various chemical reactions that are significant for its pharmacological mechanism:
These reactions are crucial for understanding how Arotinolol exerts its therapeutic effects and how it is processed within the body .
The mechanism of action for Arotinolol involves multiple pathways:
This multifaceted approach allows Arotinolol to be effective in managing hypertension while also addressing other related conditions.
Arotinolol exhibits several physical and chemical properties that are relevant for its pharmaceutical use:
These properties are critical for ensuring the drug's efficacy and safety during storage and administration .
Arotinolol is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other cardiovascular conditions and metabolic disorders due to its unique receptor interactions .
The evolution of beta-blockers spans three generations:
Arotinolol emerged from research by Sumitomo Chemical in the 1970s, initially designated as compound S-596. It was developed to combine β-adrenergic blockade with peripheral vasodilation—addressing limitations of earlier beta-blockers that increased peripheral vascular resistance [1] [7]. This dual action positioned it within the pharmacologically advanced "third-generation" beta-blockers, alongside agents like carvedilol [6].
Arotinolol is a non-selective, competitive antagonist with balanced activity on multiple receptors:
Table 1: Receptor Affinity Profile of Arotinolol [1] [2] [4]
Receptor Target | Action | Pharmacodynamic Effect |
---|---|---|
β1-adrenergic receptor | Antagonist | Reduces heart rate, cardiac output |
β2-adrenergic receptor | Antagonist | Bronchoconstriction (weak), inhibits vasodilation |
α1-adrenergic receptor | Antagonist | Peripheral vasodilation, reduced blood pressure |
β3-adrenergic receptor | Partial agonist | Metabolic modulation (lipolysis, thermogenesis) |
The molecular structure (C₁₅H₂₁N₃O₂S₃, MW 371.53 g/mol) features a thiopropanolamine backbone with a tertiary butyl moiety and thiazolylthiophene carboxamide groups. This configuration enables membrane-stabilizing properties without intrinsic sympathomimetic activity [1] [7] [10]. Stereochemistry influences pharmacokinetics: the S-enantiomer undergoes hepatic metabolism, while the R-enantiomer is renally excreted unchanged [2].
Arotinolol (brand name Almarl) holds approval primarily in Asian markets with distinct therapeutic indications:
Table 2: Regulatory Timeline of Arotinolol (Almarl) [1] [2] [5]
Year | Region | Milestone | Indication |
---|---|---|---|
1979 | Japan | First scientific description (S-596) | Preclinical |
1986 | Japan | Market approval (Almarl®) | Hypertension |
1992 | Japan | Label expansion | Essential tremor |
2001 | China | Clinical trials published | Hypertension (dippers vs. non-dippers) |
2003 | South Korea | Phase IV study completion | Essential tremor |
2025 | Global | Investigational status maintained | Not applicable |
Regulatory harmonization efforts (e.g., ASEAN Medical Device Directive) have not yet facilitated broader approvals. Current development focuses on hypertension subtypes and neurological applications, though no active trials are reported in EU/U.S. databases [3] [5] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1